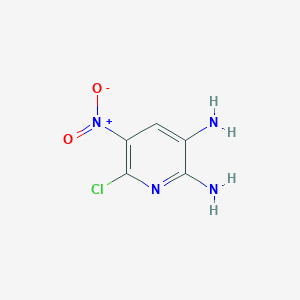
6-Chloro-5-nitropyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-nitropyridine-2,3-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 5th position, and two amino groups at the 2nd and 3rd positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitropyridine-2,3-diamine typically involves the nitration of 6-chloropyridine-2,3-diamine. One common method is the reaction of 6-chloropyridine-2,3-diamine with nitric acid in the presence of a suitable solvent such as trifluoroacetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-nitropyridine-2,3-diamine undergoes several types of chemical reactions, including:
Substitution: The chlorine atom can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, sodium borohydride.
Solvents: Ethyl acetate, 2-propanol.
Nucleophiles: Amines, thiols.
Major Products Formed
Reduction Product: 6-Chloropyridine-2,3-diamine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-5-nitropyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-nitropyridine-2,3-diamine involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities . The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activities and receptor functions is of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloro-3-nitropyridine: Similar structure but with only one amino group.
6-Chloro-3-nitropyridine-2-amine: Lacks the second amino group at the 3rd position.
Uniqueness
6-Chloro-5-nitropyridine-2,3-diamine is unique due to the presence of two amino groups, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H5ClN4O2 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
6-chloro-5-nitropyridine-2,3-diamine |
InChI |
InChI=1S/C5H5ClN4O2/c6-4-3(10(11)12)1-2(7)5(8)9-4/h1H,7H2,(H2,8,9) |
Clé InChI |
PWTUIVSXHWMUNP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
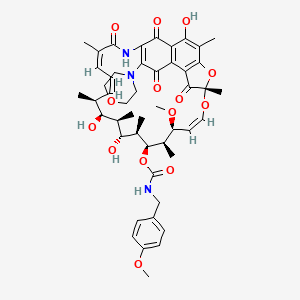
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
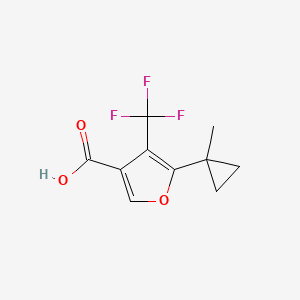
![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)
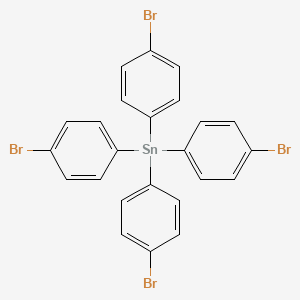
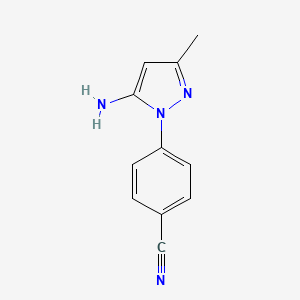
![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)

